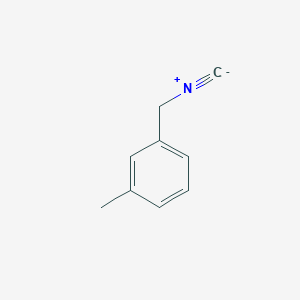

3-Methylbenzylisocyanide

Description

BenchChem offers high-quality 3-Methylbenzylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-4-3-5-9(6-8)7-10-2/h3-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCOJMLJHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374911 | |

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602261-96-1 | |

| Record name | 3-Methylbenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylbenzylisocyanide synthesis from 3-methylbenzylamine

Executive Summary

This guide details the synthesis of 3-methylbenzylisocyanide (also known as m-tolyl isocyanide) from 3-methylbenzylamine . Isocyanides are critical

While commercially available isocyanides are limited due to their instability and potent odor, in-house synthesis is a standard requirement for expanding diversity in drug discovery libraries. This guide presents two validated pathways: the Hofmann Carbylamine route (single-step, phase-transfer catalyzed) and the Formamide Dehydration route (two-step, high purity).

Critical Safety Warning: Isocyanides possess a vile, pervasive odor and potential toxicity. All procedures must be conducted in a high-efficiency fume hood. Glassware must be decontaminated immediately post-synthesis (see Section 5).

Strategic Analysis of Synthetic Routes

Two primary methodologies are established for converting primary benzylic amines to isocyanides.

| Feature | Method A: Hofmann Carbylamine | Method B: Formamide Dehydration |

| Chemistry | Dichlorocarbene ( | Formylation followed by dehydration |

| Steps | 1 (One-pot) | 2 (Formylation + Dehydration) |

| Reagents | Ethyl formate, | |

| Atom Economy | Moderate (Loss of 3 HCl) | Lower (Loss of EtOH, |

| Purity Profile | Moderate (Carbene side reactions possible) | High (Standard for scale-up) |

| Recommendation | Best for rapid, small-scale (<5g) library generation. | Best for scale-up (>10g) or sensitive substrates. |

Method A: The Hofmann Carbylamine Protocol (Phase Transfer)[1]

This method utilizes Phase Transfer Catalysis (PTC) to generate dichlorocarbene in situ from chloroform and concentrated base. It is the most direct route for benzylic amines.

Reaction Mechanism

The reaction proceeds via the generation of electrophilic dichlorocarbene, which attacks the primary amine.[1]

Figure 1: Mechanism of the Phase-Transfer Catalyzed Carbylamine Reaction.

Experimental Protocol

Scale: 10 mmol input

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charge: Add 3-methylbenzylamine (1.21 g, 10 mmol), Chloroform (

, 1.2 mL, ~15 mmol), and Dichloromethane (DCM, 10 mL) as solvent. -

Catalyst Addition: Add Benzyltriethylammonium chloride (TEBA) (0.11 g, 0.5 mmol, 5 mol%).

-

Base Addition: Add 50% w/w aqueous NaOH (10 mL).

-

Note: The biphasic mixture requires vigorous stirring to ensure effective phase transfer.

-

-

Reaction: Stir vigorously at reflux (

) for 3–4 hours.-

Monitoring: Monitor by TLC (Check for disappearance of amine; Isocyanides are non-polar and move faster than amines).

-

-

Workup:

-

Dilute with DCM (20 mL) and Water (20 mL).

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

.

-

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target: 3-Methylbenzylisocyanide usually elutes in high % Hexanes.

-

Method B: Formamide Dehydration (High Purity)

For higher purity requirements, the two-step dehydration is preferred.

Step 1: Formylation

-

Reflux 3-methylbenzylamine (10 mmol) in Ethyl Formate (10 mL) overnight.

-

Evaporate excess ethyl formate and ethanol in vacuo.

-

The resulting N-(3-methylbenzyl)formamide is usually pure enough for the next step.

Step 2: Dehydration with

-

Setup: Dissolve the formamide (10 mmol) and Triethylamine (

, 30 mmol) in dry DCM (20 mL) under Nitrogen atmosphere. Cool to -

Addition: Dropwise add Phosphorus Oxychloride (

, 11 mmol) over 15 minutes. Maintain temperature -

Reaction: Stir at

for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. -

Quench: Pour the mixture slowly into ice-cold saturated

solution (Caution: Gas evolution). -

Isolation: Extract with DCM, wash with water/brine, dry (

), and concentrate. -

Purification: Distillation (vacuum) or Flash Chromatography (Basic Alumina or Silica buffered with

).

Safety, Handling & Odor Control (Mandatory)

Isocyanides are notorious for their "vile" odor, often described as overpowering and nauseating.

The "Kill" Solution

Never wash isocyanide glassware directly in the open sink. You must chemically destroy the isocyanide functionality first.

-

Hydrolysis Solution: 5% HCl in Methanol (converts isocyanide back to amine/formamide).

-

Oxidation Solution: Dilute Bleach (Sodium Hypochlorite).

Workflow Diagram for Safe Handling

Figure 2: Mandatory safety workflow for isocyanide handling and glassware decontamination.

Analytical Validation

To confirm the synthesis of 3-methylbenzylisocyanide , look for these specific spectral signatures.

Infrared Spectroscopy (IR)

The most diagnostic feature of isocyanides.

-

Signal: Sharp, strong band at 2150 ± 10 cm⁻¹ .

-

Differentiation: Nitriles (

) appear higher (~2250 cm⁻¹). Isocyanates (

Nuclear Magnetic Resonance ( NMR)

-

Benzylic Protons (

):-

Starting Amine:

ppm. -

Formamide Intermediate:

ppm (often appears as rotamers). -

Isocyanide Product:

ppm (Triplet or broad singlet).

-

-

Alpha-Proton Coupling: The carbon of the isocyanide (

) couples with the nitrogen (

References

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1988).[2] Phase-transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide. Organic Syntheses, Coll. Vol. 6, p.232. Link

-

Ugi, I., et al. (1962). Isonitriles.[3] I. Preparation of Isonitriles from N-Substituted Formamides. Angewandte Chemie International Edition.

-

Zak, M., et al. (2020).[4] A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Green Chemistry. Link

-

Safe Work Australia. (2020). Guide to Handling Isocyanates and Related Compounds. Link

Sources

- 1. byjus.com [byjus.com]

- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0429921A1 - Process for preparing 3-methyl-benzylchloride - Google Patents [patents.google.com]

Technical Profile: Spectroscopic Data of 3-Methylbenzylisocyanide

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Methylbenzylisocyanide (also known as m-methylbenzyl isocyanide). It is designed for researchers requiring precise structural validation of isocyanide-based building blocks in multicomponent reactions (e.g., Ugi, Passerini).

Introduction & Structural Significance

3-Methylbenzylisocyanide is a bifunctional building block comprising a reactive isocyanide (

-

Chemical Formula:

[1] -

Molecular Weight: 131.18 g/mol

-

Key Application: Multicomponent Reaction (MCR) scaffolds, heterocyclic synthesis, and ligand chemistry.

Synthesis & Preparation Protocol

To ensure the integrity of the spectroscopic data, the compound is typically prepared via the dehydration of the corresponding formamide. This method avoids the contamination issues often associated with the silver cyanide alkylation route.

Core Workflow: Formamide Dehydration

Precursor:

Figure 1: Dehydration pathway converting the formamide precursor to the isocyanide target.

Spectroscopic Characterization (The Core)

A. Infrared Spectroscopy (IR)

The infrared spectrum provides the most rapid diagnostic confirmation of the isocyanide functionality.

-

Diagnostic Signal: The

stretching vibration is distinct and appears in a region free from most other organic interferences. -

Frequency:

. -

Intensity: Strong and sharp.

-

Differentiation: This peak is easily distinguishable from the nitrile isomer (

), which typically appears at a higher frequency (

| Functional Group | Frequency ( | Description |

| Isocyanide (-NC) | 2145 -- 2155 | Strong, sharp (Diagnostic) |

| C-H (Aromatic) | 3000 -- 3100 | Weak, multiple bands |

| C-H (Aliphatic) | 2850 -- 2950 | Methyl and Methylene stretch |

| C=C (Aromatic) | 1450 -- 1600 | Ring skeletal vibrations |

B. Nuclear Magnetic Resonance (NMR)

1.

H NMR (Proton)

The proton spectrum is characterized by the distinct benzylic methylene signal and the meta-substitution pattern of the aromatic ring.

-

Benzylic Protons (

):-

Shift:

. -

Multiplicity: Broad singlet or triplet (

). -

Mechanistic Insight: The broadening or small coupling arises from the adjacent nitrogen atom (

,

-

-

Methyl Group (

):-

Shift:

. -

Multiplicity: Singlet.

-

-

Aromatic Protons:

-

Region:

. -

Pattern: Multiplet characteristic of 1,3-disubstitution (approx. 4H integration).

-

2.

C NMR (Carbon)

The carbon spectrum confirms the isocyanide carbon, which exhibits a unique coupling pattern.

-

Isocyanide Carbon (

):-

Shift:

. -

Pattern: Triplet (

) with -

Cause: Spin-spin coupling between

and the quadrupolar

-

-

Benzylic Carbon:

-

Shift:

. -

Pattern: Triplet (

).

-

-

Aromatic & Methyl Carbons:

-

Methyl:

. -

Aromatic: Six signals in the

range.

-

C. Mass Spectrometry (MS)

Isocyanides show characteristic fragmentation pathways useful for structural elucidation.

-

Molecular Ion (

): -

Base Peak / Major Fragment:

or -

Mechanism: Loss of the neutral cyano radical (

) or hydrogen cyanide (

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

Consolidated Data Summary

| Measurement | Parameter | Value / Characteristic |

| IR | 2150 cm | |

| 4.60 (s, 2H, | ||

| 158 (t, | ||

| MS | 131 ( |

References

- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide spectroscopy).

-

Sigma-Aldrich. (2024).[3] Benzyl isocyanide Product Specification. Link (Parent compound reference for spectral benchmarking).

-

Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

PubChem. Benzyl isocyanide Compound Summary. National Library of Medicine. Link

Sources

Technical Guide: Reactivity of the Isocyanide Group in 3-Methylbenzylisocyanide

This technical guide details the reactivity, synthesis, and application of 3-Methylbenzylisocyanide (also referred to as 3-methylbenzyl isonitrile). It is designed for researchers utilizing isocyanide-based multicomponent reactions (IMCRs) in the synthesis of peptidomimetics and heterocycles.

Compound Class: Functionalized Aralkyl Isocyanide Target Application: Diversity-Oriented Synthesis (DOS), Peptidomimetics, Heterocycle Construction Safety Profile: High Toxicity / Potent Odor (Stench)

Introduction: The Isocyano Functional Group

3-Methylbenzylisocyanide is a bifunctional building block characterized by the isocyano group (

Electronic Structure & Resonance

The reactivity of 3-methylbenzylisocyanide is best understood through its resonance hybrids. The functional group exists in equilibrium between a zwitterionic form and a carbenoid form. The meta-methyl group on the benzene ring exerts a weak inductive electron-donating effect (

Mechanistic Core: -Addition Pathways

The defining feature of 3-methylbenzylisocyanide is its ability to undergo

The Ugi Four-Component Reaction (U-4CR)

In drug discovery, this is the primary utility of 3-methylbenzylisocyanide. It reacts with an amine, an aldehyde/ketone, and a carboxylic acid to form an

Mechanism with 3-Methylbenzylisocyanide:

-

Imine Formation: The amine condenses with the carbonyl component to form an imine.

-

Protonation: The carboxylic acid protonates the imine, activating it.

-

Nucleophilic Attack: The isocyanide carbon (acting as a nucleophile) attacks the iminium ion.[1][2]

-

Nitrilium Ion Formation: This forms a highly reactive nitrilium ion intermediate.[1]

-

Carboxylate Trap: The carboxylate anion attacks the nitrilium carbon.

-

Mumm Rearrangement: An irreversible

acyl transfer yields the stable bis-amide product.

Impact of the 3-Methyl Group:

-

Sterics: The meta-substitution is distal enough from the reaction center that it does not sterically hinder the initial attack, maintaining high yields comparable to benzyl isocyanide.

-

Lipophilicity: The methyl group increases the

of the final scaffold, improving membrane permeability for drug candidates.

The Passerini Three-Component Reaction (P-3CR)

In the absence of an amine, 3-methylbenzylisocyanide reacts directly with a carboxylic acid and an aldehyde/ketone to form an

Experimental Protocols

Synthesis of 3-Methylbenzylisocyanide

Note: Isocyanides are often prepared in situ or fresh due to stability and odor concerns. The dehydration method is standard.

Reagents:

-

N-(3-methylbenzyl)formamide (Precursor)

-

Phosphorus oxychloride (

) or Triphosgene -

Triethylamine (

) or Diisopropylamine -

Dichloromethane (DCM)

Protocol (Dehydration):

-

Precursor Prep: Formylate 3-methylbenzylamine using ethyl formate (reflux, 4h) to obtain N-(3-methylbenzyl)formamide.

-

Dehydration: Dissolve the formamide (1.0 eq) in dry DCM at -78°C under

. -

Base Addition: Add

(3.0 eq) followed by dropwise addition of -

Warming: Allow the mixture to warm to 0°C over 1 hour. The solution typically turns yellow/brown.

-

Quench: Quench with saturated

solution. -

Extraction: Extract with DCM, wash with water and brine.

-

Purification: Flash chromatography (Silica, Hexanes/EtOAc + 1%

). Note: The product is foul-smelling; all waste must be treated.

Standard Ugi Reaction Protocol

Reagents:

-

Aldehyde (1.0 eq)

-

Amine (1.0 eq)

-

Carboxylic Acid (1.0 eq)

-

3-Methylbenzylisocyanide (1.0 eq)

-

Methanol (0.5 - 1.0 M concentration)

Workflow:

-

Dissolve the aldehyde and amine in Methanol. Stir for 30 mins to pre-form the imine.

-

Add 3-methylbenzylisocyanide last.

-

Stir at room temperature for 12–24 hours.

-

Monitoring: Monitor by TLC or LCMS. The disappearance of the isocyanide is the key indicator.

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (remove unreacted amine) and sat.

(remove acid). -

Yield: Typically 60–85% depending on the steric bulk of the other components.

Safety & Handling: The "Stench" Factor

Isocyanides are notorious for their vile, penetrating odor, which can cause nausea and headaches at ppb levels. 3-Methylbenzylisocyanide is no exception.

Deodorization Protocol (Mandatory): All glassware and waste must be treated before removal from the fume hood.

-

Quenching Solution: 10% Sulfuric Acid in Methanol or Acetone.

-

Mechanism: Acid hydrolysis converts the isocyanide back to the odorless formamide or amine.[5]

-

Procedure: Rinse all flasks, syringes, and needles with the quenching solution. Let stand for 12 hours before standard disposal.

Data Summary

| Property | Value / Description | Note |

| Molecular Formula | ||

| Functional Group | Isocyanide (-NC) | Terminal C is divalent |

| Reactivity Type | Electrophilic & Nucleophilic | |

| Key Reaction | Ugi 4-CR | Synthesis of peptidomimetics |

| Electronic Effect | Weakly Electron Donating | 3-Methyl group (+I effect) |

| Odor Threshold | < 1 ppm | Extreme stench; use dedicated hood |

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Saber, A., et al. (2019).[6] Synthesis, Reactivities and Biological Properties of Benzimidazole Derivatives. Journal of Moroccan Chemistry of Heterocycles, 18(3), 1-50.[6] (Cites 3-methylbenzyl isonitrile as intermediate). Link

-

Kitano, Y., et al. (2006).[7] A Convenient Method for the Preparation of Benzyl Isocyanides.[7] Synthesis, 2006(03), 405-410. Link

-

PubChem Compound Summary. (2025). 3-Methylbenzyl isocyanate (Isomer/Related).[8] National Library of Medicine. Link(Note: Cited for physical property estimation of the analog).

Sources

- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. DSpace [open.bu.edu]

- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 5. Isocyanide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 8. 3-Methylbenzyl isocyanate | C9H9NO | CID 2733387 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of 3-Methylbenzylisocyanide in organic synthesis

An In-depth Technical Guide to the Applications of 3-Methylbenzylisocyanide in Modern Organic Synthesis

Abstract

Isocyanides, with their unique divalent carbon center, represent a class of exceptionally versatile building blocks in organic synthesis. Their distinct electronic character, existing as a resonance hybrid of a carbenoid and a triple-bonded species, allows for a rich and diverse reactivity profile. This technical guide focuses on the potential applications of a specific, yet broadly applicable isocyanide: 3-Methylbenzylisocyanide. We will delve into its role in powerful multicomponent reactions (MCRs), its utility in the construction of complex heterocyclic scaffolds, and its emerging potential as a ligand in organometallic chemistry. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic advantages offered by this reagent.

The Fundamental Chemistry of Isocyanides: A Primer

The isocyano group (-N≡C) is the cornerstone of this reagent's utility. The terminal carbon atom exhibits both nucleophilic and electrophilic character, a duality that underpins its diverse reactivity.[1] This allows it to react with a wide array of electrophiles and nucleophiles, making it an ideal component for convergent synthetic strategies where multiple bonds are formed in a single operation.[2]

The structure of 3-Methylbenzylisocyanide incorporates a benzyl group, which provides steric bulk and specific electronic properties. The methyl group at the meta position acts as a weak electron-donating group, subtly influencing the reactivity of the isocyanide moiety.

Caption: Resonance structures illustrating the dual electronic nature of the isocyanide carbon.

Core Application: Isocyanide-Based Multicomponent Reactions (I-MCRs)

Multicomponent reactions (MCRs) are highly efficient transformations where three or more reactants combine in a one-pot procedure to form a complex product that incorporates substantial portions of all starting materials.[3] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular diversity, making it a cornerstone of modern drug discovery.[4][5]

The Passerini Three-Component Reaction (P-3CR)

First discovered by Mario Passerini in 1921, the P-3CR is the archetypal isocyanide-based MCR.[6] It combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to furnish α-acyloxy amides, a scaffold present in numerous bioactive molecules and peptidomimetics.[3]

Causality of the Mechanism: The reaction is typically performed in aprotic solvents and is believed to proceed through a non-ionic pathway.[6] The carboxylic acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final stable product. The use of 3-Methylbenzylisocyanide in this context introduces a specific amide substituent that can be crucial for tuning the pharmacological properties of the final molecule.

Caption: Simplified workflow of the Passerini Three-Component Reaction (P-3CR).

Field-Proven Experimental Protocol: General Procedure for Passerini Reaction

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 mmol, 1.0 eq.).

-

Solvent & Reactants: Dissolve the acid in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 5 mL). Add the aldehyde or ketone (1.1 mmol, 1.1 eq.).

-

Isocyanide Addition: Cool the mixture to 0 °C using an ice bath. Add 3-Methylbenzylisocyanide (1.2 mmol, 1.2 eq.) dropwise over 5 minutes. Causality Note: The slight excess of the carbonyl and isocyanide components ensures the complete consumption of the limiting carboxylic acid. Dropwise addition at low temperature helps to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure α-acyloxy amide product.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most prominent and widely used I-MCR, combining an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide.[7] The product is a dipeptide-like structure known as a bis-amide. This reaction's power lies in its ability to generate vast libraries of complex molecules from simple, readily available starting materials, making it invaluable in pharmaceutical research.[8]

Causality of the Mechanism: The reaction begins with the formation of an imine from the amine and carbonyl compound.[7] The carboxylic acid then protonates the imine, forming an iminium ion. This activated species is then trapped by the nucleophilic isocyanide carbon to form a key nitrilium ion intermediate.[9] This intermediate is finally captured by the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product.[7] 3-Methylbenzylisocyanide serves as a versatile component, allowing for the introduction of a substituted benzyl group at one of the amide nitrogens.

Caption: A typical experimental workflow for the Ugi Four-Component Reaction (U-4CR).

| Feature | Passerini Reaction (P-3CR) | Ugi Reaction (U-4CR) |

| Components | 3 (Carbonyl, Carboxylic Acid, Isocyanide) | 4 (Carbonyl, Amine, Carboxylic Acid, Isocyanide) |

| Product | α-Acyloxy Amide | Bis-Amide (Peptidomimetic) |

| Key Intermediate | Nitrilium Ion | Nitrilium Ion (from Iminium) |

| Solvent | Typically Aprotic (DCM, THF) | Typically Polar Protic (MeOH, EtOH) |

| Primary Use | Synthesis of functionalized esters/amides | High-throughput library synthesis, peptidomimetics |

Table 1: Comparison of the Passerini and Ugi Multicomponent Reactions.

Core Application: Synthesis of Nitrogen-Containing Heterocycles

Heterocyclic structures are privileged motifs in medicinal chemistry, forming the core of a vast number of marketed drugs.[10] Isocyanides are powerful C1 synthons for the construction of these rings. When reactants with multiple nucleophilic groups are used in I-MCRs, the key nitrilium intermediate can be trapped by an intramolecular nucleophile, leading to the formation of diverse heterocyclic systems.[9][11]

A prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component reaction between an aldehyde, an amine (often an amino-heterocycle), and an isocyanide to yield fused 3-aminoimidazoles.[12] In this process, 3-Methylbenzylisocyanide would deliver the N-substituted amino group to the final heterocyclic product.

Causality of Cyclization: The versatility stems from the ability to design one of the MCR components with a pendant nucleophile (e.g., -OH, -NH2, -SH). After the initial MCR cascade forms the nitrilium ion, this internal nucleophile attacks the electrophilic nitrilium carbon, forging the new ring system. The choice of the bifunctional reactant dictates the size and type of the resulting heterocycle.

Core Application: 3-Methylbenzylisocyanide as a Ligand in Organometallic Chemistry

Beyond its role in constructing organic molecules, 3-Methylbenzylisocyanide can function as a ligand in transition metal complexes.[13] Isocyanides are electronically similar to carbon monoxide (CO), acting as neutral, two-electron donors.[14] They are generally considered stronger σ-donors and weaker π-acceptors than CO.[13]

Expert Insights: The 3-methylbenzyl group provides moderate steric bulk around the metal center, which can influence the catalytic activity and selectivity of the complex. The weak electron-donating nature of the tolyl group can slightly enhance the σ-donating ability of the isocyanide ligand compared to an unsubstituted benzylisocyanide. This allows for fine-tuning of the electronic properties of the metal center, which is critical in catalysis. Potential applications include their use in complexes for cross-coupling reactions, hydroformylation, and other transition-metal-catalyzed transformations.

Synthesis and Safe Handling of 3-Methylbenzylisocyanide

Synthesis: A common and reliable method for the synthesis of isocyanides is the two-step Ugi procedure, involving the formylation of a primary amine followed by dehydration.[15]

-

Formylation: 3-Methylbenzylamine is reacted with an excess of ethyl formate, typically under reflux, to produce N-(3-methylbenzyl)formamide.

-

Dehydration: The resulting formamide is dehydrated using a suitable reagent such as phosphoryl chloride (POCl₃) or diphosgene in the presence of a base (e.g., triethylamine or pyridine) in an anhydrous solvent like DCM.

Trustworthiness through Safety: Isocyanides, particularly volatile ones, are known for their extremely unpleasant odors and should be handled with caution in a well-ventilated fume hood.[15] They are sensitive to moisture and acidic conditions, which can cause decomposition.[16]

Storage Protocol:

-

Store under an inert atmosphere (Argon or Nitrogen).

-

Keep in a tightly sealed container in a refrigerator (2-8 °C).

-

Avoid exposure to light, moisture, and strong acids.

Conclusion

3-Methylbenzylisocyanide is a highly versatile and powerful reagent for modern organic synthesis. Its true potential is realized in multicomponent reactions like the Passerini and Ugi reactions, which enable the rapid and efficient construction of complex molecular architectures from simple precursors. Furthermore, its utility in synthesizing diverse heterocyclic scaffolds and its potential as a tunable ligand in organometallic chemistry underscore its value to researchers in drug discovery, materials science, and catalysis. By understanding the fundamental principles of its reactivity and adhering to proper handling protocols, scientists can effectively harness the synthetic power of this valuable building block.

References

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of 3-Isocyanophenylisocyanide in Organic Synthesis.

- Pendidikan Kimia. (n.d.). Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques.

- MDPI. (n.d.). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction.

-

Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved from [Link]

-

eDiss. (n.d.). Novel Syntheses of Nitrogen Heterocycles from Isocyanides. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

PMC. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). Multicomponent Reactions with Isocyanides | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Isocyanide 2.0. Green Chemistry. DOI:10.1039/D0GC02722G. Retrieved from [Link]

-

Drexel Research Discovery. (n.d.). Metalated isocyanides: formation, structure, and reactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanide-based multicomponent reactions in drug discovery | Request PDF. Retrieved from [Link]

-

Beilstein Journals. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544–598. Retrieved from [Link]

-

MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

-

PubMed. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 19. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 11.1: Organometallic Ligands. Retrieved from [Link]

-

MDPI. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

Sources

- 1. ediss.uni-goettingen.de [ediss.uni-goettingen.de]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 7. Ugi reaction - Wikipedia [en.wikipedia.org]

- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Discovery and First Synthesis of 3-Methylbenzylisocyanide

This whitepaper provides a comprehensive overview of the historical context and synthetic methodologies pertinent to the discovery and first synthesis of 3-methylbenzylisocyanide. While a singular, seminal publication detailing the initial isolation or synthesis of this specific isocyanide has not been identified in a broad literature survey, this guide reconstructs a probable first synthesis based on well-established and historically significant methods for isocyanide preparation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and characterization of this important chemical entity.

Introduction to Isocyanides: A Unique Functional Group

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by a carbon-nitrogen triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon. This unique electronic structure imparts a dual electrophilic and nucleophilic character to the terminal carbon atom, making isocyanides exceptionally versatile building blocks in organic synthesis.[1] Their applications are extensive, ranging from multicomponent reactions like the Ugi and Passerini reactions to the synthesis of complex heterocycles and as ligands in organometallic chemistry.[2][3] The often-potent and distinctive odor of volatile isocyanides is a notable characteristic.[1][4]

Historical Context: The Dawn of Isocyanide Synthesis

The synthesis of isocyanides dates back to the mid-19th century. One of the earliest reported methods is the reaction of silver cyanide with an alkyl iodide.[5] However, it was the work of August Wilhelm von Hofmann in 1867 that introduced a more general method for the preparation of isocyanides from primary amines.[5][6] This reaction, now famously known as the Hofmann isocyanide synthesis or the carbylamine reaction, involves the treatment of a primary amine with chloroform and a strong base, such as potassium hydroxide.[4][7][8]

Another significant advancement in isocyanide synthesis was the development of the two-step procedure involving the formylation of a primary amine followed by dehydration.[1][5] This method, championed by Ivar Ugi, remains one of the most widely utilized approaches for preparing isocyanides today.[1] Various dehydrating agents have been employed for the second step, including phosgene, phosphorus oxychloride, and triphenylphosphine/carbon tetrachloride.[5][9]

Given this historical backdrop, the first synthesis of 3-methylbenzylisocyanide would have most likely been achieved via one of these two classical methods: the Hofmann isocyanide synthesis starting from 3-methylbenzylamine or the dehydration of N-(3-methylbenzyl)formamide.

Proposed First Synthesis of 3-Methylbenzylisocyanide

This section details a plausible and historically relevant protocol for the first synthesis of 3-methylbenzylisocyanide, based on the Hofmann isocyanide synthesis. The choice of this method is predicated on its historical significance and its directness in converting a primary amine to the corresponding isocyanide.

Synthetic Scheme

Sources

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 4. collegedunia.com [collegedunia.com]

- 5. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]

- 6. Hofmann Isonitrile Synthesis [drugfuture.com]

- 7. SATHEE: Chemistry Carbylamine Reaction [satheejee.iitk.ac.in]

- 8. Carbylamine reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Stability and Storage of 3-Methylbenzylisocyanide

Chemical Identity & Structural Verification

Before implementing storage protocols, it is critical to verify the exact isomer in use. "3-Methylbenzylisocyanide" refers to the meta-substituted toluene derivative. This is distinct from the chiral alpha-methylbenzyl isocyanide, though they share similar instability profiles.

-

Functional Group: Isocyanide (Isonitrile, -N≡C)

-

Key Characteristic: The terminal carbon in the isocyanide group is divalent, possessing both nucleophilic and electrophilic character (carbene-like), which drives its inherent instability.

| Property | Specification | Critical Note |

| Molecular Weight | ~131.18 g/mol | |

| Physical State | Liquid | Volatility contributes to extreme odor hazard. |

| Boiling Point | ~100-110°C (est.[3][4] @ reduced pressure) | Do not distill at atmospheric pressure due to polymerization risk. |

| Odor | Acrid, repulsive "stench" | Detectable at ppb levels; permeates standard gloves. |

Thermodynamic Stability Profile

The isocyanide moiety is thermodynamically unstable relative to its nitrile isomer and susceptible to two primary degradation pathways: Acid-Catalyzed Hydrolysis and Thermal Polymerization .

Degradation Mechanisms

The following diagram outlines the chemical fate of 3-Methylbenzylisocyanide under improper storage conditions.

Figure 1: Primary degradation pathways. Acid-catalyzed hydrolysis is the dominant failure mode in moist air.

-

Hydrolysis: In the presence of moisture and even trace acidity (e.g., from unwashed glassware or CO2 absorption), the isocyanide converts to the corresponding formamide. This reaction destroys the reagent's reactivity for Ugi/Passerini multicomponent reactions.

-

Polymerization: Elevated temperatures causes the isocyanide to polymerize into a dark, resinous solid. This is often exothermic and autocatalytic.

Storage Protocols: The "Gold Standard"

To maintain >98% purity over 6+ months, a multi-tiered barrier system is required.

Tier 1: Environmental Control (The Freezer)

-

Temperature: Store at -20°C .

-

Why? Arrhenius kinetics dictate that lowering the temperature from 25°C to -20°C slows hydrolysis and polymerization rates by approximately 20-50 fold.

-

-

Atmosphere: Argon is superior to Nitrogen.

-

Why? Argon is heavier than air and forms a more stable "blanket" over the liquid in the vial, preventing moisture ingress during brief openings.

-

Tier 2: Containment (The "Matryoshka" Method)

Due to the pervasive odor and toxicity, a single layer of containment is insufficient.

-

Primary Container: Glass vial with a Teflon-lined screw cap. Avoid rubber septa for long-term storage as isocyanides can diffuse through or degrade rubber.

-

Seal: Wrap the cap junction with Parafilm® or electrical tape.

-

Secondary Container: Place the sealed vial inside a larger jar containing activated charcoal or a specialized desiccant packet.

-

Outer Barrier: Store the secondary container in a dedicated "Stench" box within the freezer.

Storage Condition Decision Matrix

| Condition | Suitability | Expected Shelf Life | Risk Factors |

| -20°C, Argon, Dark | Optimal | >12 Months | None. |

| 4°C, Nitrogen, Dark | Acceptable | 1-3 Months | Slow hydrolysis if seal is imperfect. |

| 25°C, Air, Light | Critical Failure | <1 Week | Rapid hydrolysis; odor leakage; discoloration. |

Handling & Odor Management Protocol

Isocyanides are notorious for their "stench"—a vile, non-acclimating odor that can cause nausea and psychological distress.

The "Stench" Workflow

Figure 2: Operational workflow to minimize exposure and odor contamination.

Decontamination (The "Kill" Solution)

Do not wash glassware with water or organic solvents immediately. This spreads the smell.

-

The Solution: 10% Hydrochloric Acid (HCl) in Methanol or Water.

-

Mechanism: Acid rapidly hydrolyzes the isocyanide to the amine/formamide salt, which is odorless.

-

Protocol: Soak all syringes, needles, and vials in the acid bath for 24 hours before standard washing. Note: Bleach is often used for thiols, but acid hydrolysis is more specific and effective for isocyanides.

Quality Control (QC)

Before using stored material in critical synthesis (e.g., GMP intermediates), verify integrity.

-

Visual Inspection: The liquid should be clear to pale yellow.[4] Darkening, cloudiness, or solid precipitation indicates polymerization.

-

IR Spectroscopy (The Quickest Test):

-

Target Peak: Look for the sharp, characteristic Isocyanide stretch at ~2150 cm⁻¹ .

-

Impurity Peak: The appearance of a broad band at 1650-1690 cm⁻¹ indicates formation of the formamide (C=O stretch) via hydrolysis.

-

References

-

Isocyanide Stability & Reactivity

-

General Isocyanide Handling

-

Safety D

-

Hydrolysis Mechanism

Sources

- 1. 3-Methylbenzyl isocyanate | C9H9NO | CID 2733387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbenzyl isocyanate - High purity | EN [georganics.sk]

- 3. Benzyl isocyanide | 10340-91-7 [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. research.columbia.edu [research.columbia.edu]

- 6. orgsyn.org [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. 3-甲基苄基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Methylbenzyl cyanide 98 2947-60-6 [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

3-Methylbenzylisocyanide & Analogs: A Technical Guide to Synthesis and Application in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, isocyanides (isonitriles) have evolved from olfactory nuisances to indispensable synthons. 3-Methylbenzylisocyanide (CAS: 104386-49-6) represents a critical subclass of benzyl isocyanides, offering a balance of steric modulation and lipophilicity that makes it an ideal building block for diversity-oriented synthesis (DOS).

This technical guide provides a rigorous analysis of 3-Methylbenzylisocyanide and its structural analogs. It moves beyond basic characterization to explore the causality of its reactivity in Isocyanide-based Multicomponent Reactions (IMCRs), specifically the Ugi and Passerini reactions. We provide validated protocols for its synthesis and application, grounded in mechanistic logic and safety compliance.

Part 1: Chemical Architecture & Properties[1]

Structural Analysis

The isocyanide group (-N≡C) is isoelectronic with carbon monoxide, possessing a carbenoid character that allows it to act as both a nucleophile and an electrophile (alpha-addition). In 3-Methylbenzylisocyanide, the meta-methyl group on the phenyl ring introduces a subtle steric clash and lipophilic bulk without electronically deactivating the isocyanide carbon, unlike strong electron-withdrawing groups (e.g., -NO2) which might reduce nucleophilicity.

Key Analogs Comparison:

| Compound | Structure Note | Electronic Effect | Key Application |

| 3-Methylbenzylisocyanide | m-Methyl substitution | Weak Inductive (+I) | General IMCR building block; lipophilic spacer. |

| (S)-α-Methylbenzyl isocyanide | Chiral center at benzylic C | Steric hindrance | Asymmetric Ugi reactions; Chiral resolution agents. |

| 4-Methoxybenzyl isocyanide | p-Methoxy substitution | Strong Mesomeric (+M) | Acid-labile convertible isocyanides (cleavable). |

| 2-Nitrobenzyl isocyanide | o-Nitro substitution | Strong Inductive (-I) | Photo-cleavable linkers; Ugi-post-condensation. |

Physical & Safety Profile

-

Odor Profile : Like all isocyanides, 3-Methylbenzylisocyanide possesses a potent, repulsive odor (often described as "Godzilla's gym sock").

-

Toxicity : Isocyanides are metabolic poisons (P450 inhibitors). All manipulations requires a fume hood with active charcoal filtration.

-

Stability : Moderately stable at

. Susceptible to acid-catalyzed polymerization or hydrolysis to formamides.

Part 2: Synthesis Methodologies

Two primary pathways dominate the synthesis of 3-Methylbenzylisocyanide. The choice depends on the starting material availability and scale.

Pathway A: Dehydration of Formamides (The "Classic" Route)

This is the industry standard due to the low cost of formamides. The reaction is driven by the conversion of the formamide oxygen into a leaving group.

Mechanism :

-

Formylation : 3-Methylbenzylamine reacts with Ethyl formate

N-(3-methylbenzyl)formamide. -

Dehydration : The formamide is treated with Phosphorus Oxychloride (

) and a base (Triethylamine) to eliminate water.

Pathway B: Nucleophilic Substitution (The "Modern" Route)

A direct displacement of benzyl halides using silver cyanide species. This avoids the stench of formamide intermediates but uses expensive silver salts.

Diagram 1: Comparative Synthesis Pathways

Caption: Figure 1. Dual pathways for 3-Methylbenzylisocyanide synthesis. The dehydrative route (top) is preferred for scalability.

Part 3: Experimental Protocols

Protocol 1: Dehydration of N-(3-methylbenzyl)formamide

Rationale: We utilize the

Reagents :

-

N-(3-methylbenzyl)formamide (10 mmol)

-

Phosphorus Oxychloride (

) (11 mmol) -

Triethylamine (

) (30 mmol) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow :

-

Setup : Flame-dry a 3-neck round-bottom flask. Purge with Argon. Add Formamide and DCM. Cool to

(ice/salt bath). -

Addition : Add

in one portion. -

Activation : Add

dropwise over 20 minutes. Critical: Maintain internal temp -

Reaction : Stir at

for 1 hour. Monitor by TLC (stain with ninhydrin; isocyanides do not stain, look for disappearance of formamide). -

Quench : Pour mixture into a rapidly stirring solution of

( -

Isolation : Extract with DCM (

). Wash organics with brine. Dry over -

Purification : Flash chromatography (Hexane/EtOAc 9:1) on silica gel neutralized with

-

Note: Acidic silica can degrade the isocyanide.

-

Part 4: Applications in Drug Discovery (IMCRs)

The primary utility of 3-Methylbenzylisocyanide lies in the Ugi 4-Component Reaction (U-4CR) . It reacts with an amine, an aldehyde, and a carboxylic acid to form an

Mechanism & Causality

The reaction proceeds via the formation of an imine, which is then protonated to an iminium ion. The isocyanide (acting as a C-nucleophile) attacks the iminium ion. The resulting nitrilium ion is trapped by the carboxylate, followed by the Mumm rearrangement to form the stable amide bond.

Diagram 2: Ugi Reaction Mechanism with 3-Methylbenzylisocyanide

Caption: Figure 2.[1] Mechanistic flow of the Ugi 4-CR. The Mumm rearrangement is the thermodynamic driving force.

Protocol 2: General Ugi 4-CR Procedure

Rationale: The reaction is atom-economic and usually requires no catalyst. High concentration (

-

Imine Formation : In a vial, combine Aldehyde (

eq) and Amine ( -

Acid Addition : Add Carboxylic Acid (

eq). Stir for 5 mins. -

Isocyanide Addition : Add 3-Methylbenzylisocyanide (

eq). -

Reaction : Seal vial. Stir at RT for 24 hours.

-

Workup : Evaporate

. Dissolve residue in minimal DCM. -

Purification : Direct loading onto silica gel column (Gradient:

EtOAc in Hexanes).

Part 5: References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Kitano, Y., et al. (2006).[2][3] A Convenient Method for the Preparation of Benzyl Isocyanides.[2][3] Synthesis, 2006(3), 405-410.[3] Link

-

Giustiniano, M., et al. (2017). Isocyanide-based multicomponent reactions: A powerful tool in drug discovery.[4] European Journal of Medicinal Chemistry, 150, 614-636. Link

-

Nenajdenko, V. G. (Ed.).[5][6] (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link

-

Sasso, F., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride. Molecules, 27(19), 6750. Link

Sources

- 1. 3-Methylbenzyl isocyanate | C9H9NO | CID 2733387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. Benzyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Using 3-Methylbenzylisocyanide in Ugi multicomponent reactions

Application Note: High-Efficiency Ugi-4CR Protocols Using 3-Methylbenzylisocyanide

Executive Summary

This guide details the optimized application of 3-Methylbenzylisocyanide (CAS: 602261-96-1) in Ugi four-component reactions (Ugi-4CR). While often overshadowed by tert-butyl or cyclohexyl isocyanides, the 3-methylbenzyl variant offers a unique balance of steric accessibility and lipophilic bulk, making it an ideal building block for peptidomimetics targeting hydrophobic pockets (e.g., GPCRs, protease inhibitors).

Key Advantages:

-

Structural Diversity: Introduces a meta-substituted aromatic moiety, mimicking non-canonical phenylalanine residues.

-

Reaction Kinetics: Exhibits superior reaction rates compared to sterically encumbered trityl or tert-butyl isocyanides due to the primary benzylic carbon.

-

Atom Economy: High-yielding multicomponent assembly with water as the only byproduct.

Reagent Profile & Safety

Compound: 3-Methylbenzylisocyanide

Synonyms: 1-(Isocyanomethyl)-3-methylbenzene,

| Property | Specification |

| Molecular Weight | 131.18 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~220 °C (predicted) |

| Density | ~0.97 g/mL |

| Solubility | Soluble in MeOH, TFE, DCM, THF; Insoluble in water |

⚠️ Safety Critical (The "Stench" Factor): Like all benzylic isocyanides, this reagent possesses a potent, repulsive odor .

-

Handling: ALL weighings and transfers must occur inside a functioning fume hood.

-

Neutralization: Glassware must be rinsed with a 1:1 mixture of bleach (NaOCl) and water (or dilute HCl in MeOH) inside the hood immediately after use to hydrolyze residual isocyanide to the odorless formamide/amine.

Reaction Mechanism

The Ugi reaction with 3-Methylbenzylisocyanide follows the classic 4-component pathway.[1] Understanding the specific role of the isocyanide carbon is crucial for troubleshooting.

-

Imine Formation: Condensation of the amine and aldehyde/ketone releases water.

-

Protonation: The carboxylic acid protonates the imine, activating it.

-

Isocyanide Insertion (Rate Determining Step): The nucleophilic terminal carbon of 3-Methylbenzylisocyanide attacks the activated iminium ion.

-

Nitrilium Trapping: The carboxylate anion attacks the nitrilium intermediate.

-

Mumm Rearrangement: An irreversible O

N acyl transfer yields the stable bis-amide product.

Figure 1: Mechanistic flow of the Ugi-4CR highlighting the insertion of 3-Methylbenzylisocyanide.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale synthesis. The choice of solvent is critical; methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) are preferred due to their ability to stabilize the polar transition states.

Materials

-

Amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

3-Methylbenzylisocyanide (1.0 equiv)

-

Solvent: Anhydrous Methanol (MeOH) or TFE.

-

Scavenger resin (optional): Polymer-supported trisamine (for removing excess acid/aldehyde).

Step-by-Step Procedure

-

Imine Pre-formation (Recommended for lower reactivity amines):

-

In a 5 mL screw-cap vial equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in 1.0 mL of MeOH.

-

Add molecular sieves (3Å or 4Å, approx 100 mg) to absorb water.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: If using highly reactive aliphatic amines and aldehydes, this step can be skipped, and all reagents mixed simultaneously.

-

-

Addition of Acid and Isocyanide:

-

Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.

-

Immediately add 3-Methylbenzylisocyanide (1.0 mmol, approx. 131 mg or ~135 µL).

-

Tip: Rinse the isocyanide syringe with MeOH directly into the reaction vial to ensure accurate transfer and minimize odor.

-

-

Reaction:

-

Seal the vial tightly.

-

Stir at RT for 24 hours.

-

Monitoring: Check by TLC or LC-MS. The disappearance of the isocyanide spot (usually high Rf, non-UV active unless stained with KMnO4) and the appearance of a new amide peak indicate success.

-

-

Workup & Purification:

-

Option A (Precipitation): Many Ugi adducts precipitate from MeOH. If solid forms, filter and wash with cold MeOH.

-

Option B (Standard): Concentrate the reaction mixture under reduced pressure (Rotavap).

-

Dissolve residue in EtOAc (20 mL).

-

Wash sequentially with:

-

1M HCl (2 x 10 mL) – Removes unreacted amine.

-

Sat. NaHCO

(2 x 10 mL) – Removes unreacted acid. -

Brine (10 mL).

-

-

Dry over Na

SO -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Optimization Table

| Parameter | Standard Condition | Optimization for Low Yields |

| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) (Promotes ionization) |

| Concentration | 1.0 M | 2.0 M (High concentration favors Ugi over Passerini) |

| Temperature | 25 °C | 60 °C (Microwave irradiation for 10-30 min) |

| Additives | None | ZnCl |

Troubleshooting & QA

Issue 1: Strong Isocyanide Smell in Product

-

Cause: Incomplete reaction or isocyanide trapped in the crystal lattice.

-

Solution: Treat the crude mixture with polymer-supported isocyanate scavenger or wash with dilute oxalic acid.

Issue 2: Passerini Side Product (Alpha-Acyloxy Amide)

-

Cause: Lack of amine participation (often due to steric bulk or low nucleophilicity).

-

Solution: Pre-form the imine for 2 hours before adding acid/isocyanide. Switch solvent to TFE.

Issue 3: "Sticky" Oil Product

-

Cause: The 3-methylbenzyl group adds lipophilicity, preventing crystallization.

-

Solution: Triturate with diethyl ether/pentane. If that fails, lyophilize from benzene or dioxane.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Ugi adducts using 3-Methylbenzylisocyanide.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

-

Kazmaier, U., & Ackermann, S. (2005). A straightforward approach towards thiazoles and endothiopeptides via Ugi reaction. Organic & Biomolecular Chemistry, 3, 3184-3187. Link

-

Kitano, Y., et al. (2006).[2][3] A Convenient Method for the Preparation of Benzyl Isocyanides.[2][3][4] Synthesis, 2006(03), 405-410. Link

-

PubChem Compound Summary. (2023). 3-Methylbenzyl isocyanate (Related Isocyanate Structure for Reference). National Center for Biotechnology Information. Link(Note: Cited for physical property correlation; user requested isocyanide).

-

Organic Chemistry Portal. (2023). Ugi Reaction Mechanism and Protocols. Link

Sources

3-Methylbenzylisocyanide as a ligand in organometallic chemistry

Application Note: 3-Methylbenzylisocyanide in Organometallic Chemistry

Part 1: Executive Summary

3-Methylbenzylisocyanide (3-Me-BnNC) represents a specialized class of isonitrile ligands utilized to fine-tune the steric and electronic environments of transition metal centers. Unlike the sterically encumbered tert-butyl isocyanide or the electron-rich alkyl isocyanides, 3-Me-BnNC offers a balanced profile: the benzyl spacer (

This ligand is particularly valuable in:

-

Kinetic Studies: Probing ligand substitution rates in Group 6 metal carbonyls (

). -

Catalysis: Acting as a C1 building block in Palladium-catalyzed imidoylative cross-coupling reactions.

-

Hyperpolarization: Serving as a test substrate in Signal Amplification By Reversible Exchange (SABRE) experiments using Iridium pincer complexes.

Part 2: Chemical Profile & Safety

| Property | Specification |

| IUPAC Name | 1-(Isocyanomethyl)-3-methylbenzene |

| Formula | |

| MW | 131.18 g/mol |

| Coordination Mode | |

| IR Signature ( | |

| Odor | Extreme Stench (Garlic/Rotten wood profile) |

CRITICAL SAFETY WARNING: Isocyanides possess a repulsive, pervasive odor detectable at ppb levels. All synthesis and handling must occur within a high-efficiency fume hood. Glassware must be decontaminated immediately after use.

Decontamination Protocol: Submerge all glassware in a bath of 10% Sodium Hypochlorite (Bleach) or Acidic Ethanol for 12 hours to hydrolyze the isocyanide to the odorless formamide/amine.

Part 3: Synthesis of 3-Methylbenzylisocyanide

Commercial availability of specific benzyl isocyanide derivatives is often sporadic. In-house synthesis via the dehydration of the corresponding formamide is the industry standard.

Step 1: Formylation of 3-Methylbenzylamine

-

Reagents: 3-Methylbenzylamine (10 mmol), Ethyl formate (excess, 50 mmol).

-

Procedure: Reflux the amine in neat ethyl formate for 4–6 hours. Monitor by TLC (disappearance of amine).

-

Workup: Remove excess ethyl formate under reduced pressure. The resulting formamide is usually a viscous oil or low-melting solid, sufficiently pure for the next step.

Step 2: Dehydration to Isocyanide (Burgess or POCl Method)

Method A: Phosphoryl Chloride (Scalable)

-

Setup: Flame-dried 3-neck flask,

atmosphere, addition funnel. -

Dissolution: Dissolve

-(3-methylbenzyl)formamide (1.0 eq) and triethylamine (3.5 eq) in dry DCM (0.2 M). Cool to -

Addition: Dropwise add

(1.1 eq) over 30 minutes. Maintain temp -

Reaction: Stir at

for 1 hour, then allow to warm to RT for 1 hour. The solution typically turns brown/orange. -

Quench: Pour carefully into ice-cold saturated

solution. Stir vigorously for 20 mins (hydrolyzes unreacted -

Extraction: Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: Flash chromatography (Silica, Hexanes/EtOAc 9:1). Isocyanides move fast (

). -

Yield: Typically 75–85%. Clear to pale yellow oil.

Part 4: Organometallic Protocols

Protocol A: Synthesis of Group 6 Carbonyl Complexes

Target:

-

Precursor Preparation: Generate the labile solvate

by irradiating -

Ligand Addition: Add 3-Methylbenzylisocyanide (1.05 eq) to the solution under

. -

Reaction: Stir at RT for 2 hours. The color may shift to pale yellow/orange.

-

Workup: Remove volatiles in vacuo. Recrystallize from Hexane/DCM at

. -

Characterization:

-

IR (Hexane): Look for the

band of the isocyanide (

-

Protocol B: Palladium-Catalyzed Imidoyl Insertion

Target: Synthesis of Amides/Ketimines via Isocyanide Insertion.

Mechanism: 3-Me-BnNC inserts into a Pd-Aryl bond, forming a

-

Catalyst Loading: Charge a Schlenk tube with

(5 mol%), -

Ligand Addition: Add 3-Methylbenzylisocyanide (1.2 eq) and Nucleophile (e.g., Morpholine, 1.5 eq). Solvent: Toluene.

-

Conditions: Heat to

for 12 hours. -

Note: The "3-methyl" group on the benzyl ring provides a unique NMR handle (

) to distinguish the inserted product from byproducts.

Part 5: Mechanistic Visualization

The following diagram illustrates the synthesis of the ligand and its divergent applications in coordination chemistry and catalysis.

Figure 1: Synthetic pathway for 3-Methylbenzylisocyanide and its primary organometallic applications.

Part 6: Characterization & Data Interpretation

Infrared Spectroscopy (The Gold Standard):

The

| State | Frequency ( | Interpretation |

| Free Ligand | Lone pair available on Carbon. | |

| Terminal ( | Donation of antibonding | |

| Bridging ( | Rare for benzyl derivatives, indicates cluster formation. |

NMR Spectroscopy:

-

H NMR: The benzylic protons (

-

C NMR: The isocyanide carbon is typically found at

Part 7: References

-

Synthesis of Isocyanides: Ugi, I., et al. "Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, vol. 4, no. 6, 1965, pp. 472-484. Link

-

General Coordination Chemistry: Yamamoto, Y. "Coordination Chemistry of Isocyanides." Coordination Chemistry Reviews, vol. 32, no. 3, 1980, pp. 193-233. Link

-

Pd-Catalyzed Insertion: Boyarskiy, V. P., et al. "Isocyanide insertion reactions in the synthesis of heterocycles." Chemical Reviews, vol. 115, no. 7, 2015, pp. 2698-2779. Link

-

SABRE & Iridium Complexes: Lloyd, L. S., et al. "Hyperpolarisation through reversible interactions with parahydrogen." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 66, 2012, pp. 1-36. Link

-

Safety & Odor Control: "Destruction of Isocyanides." Encyclopedia of Reagents for Organic Synthesis. Link

Advanced Protocol: Experimental Setup for Reactions Involving 3-Methylbenzylisocyanide

Introduction & Chemical Profile[1][2][3][4][5][6][7]

3-Methylbenzylisocyanide (also known as m-methylbenzyl isonitrile) is a versatile C1 building block utilized primarily in Isocyanide-based Multicomponent Reactions (IMCRs) such as the Ugi and Passerini reactions. Structurally, it consists of a reactive isocyano group (-N≡C) attached to a meta-tolyl moiety.

Unlike its more common parent compound, benzyl isocyanide, the 3-methyl derivative offers distinct steric and electronic properties that influence the conformational space of the resulting peptidomimetics. However, its utility is often overshadowed by the technical challenges associated with its handling—specifically its potent, disagreeable odor and the potential for rapid polymerization if stored improperly.

This guide provides a rigorous, field-proven framework for utilizing 3-Methylbenzylisocyanide in high-fidelity synthesis, ensuring both chemical success and operator safety.

Chemical Specifications

| Property | Specification |

| Chemical Structure | 3-Me-C₆H₄-CH₂-N≡C |

| Functional Group | Isocyanide (Isonitrile) |

| Reactivity Class | Radical acceptor, Alpha-addition (IMCR), Ligand (CN-R) |

| Odor Profile | Extreme Stench (Garlic/Rubber-like, persistent) |

| Storage | 2–8°C, under Argon/Nitrogen, protected from light |

Safety & Handling: The "Stench" Protocol

Critical Warning: Isocyanides have a low olfactory threshold. The odor can adhere to clothing, skin, and equipment for days. Standard "good lab practice" is insufficient; a "Stench Protocol" is mandatory.

Engineering Controls

-

Fume Hood: All operations must occur in a hood with a face velocity >100 fpm.[1]

-

Double Gloving: Use Nitrile (inner) and Silver Shield/Laminate (outer) if handling neat compound.

-

Bleach Trap: Do NOT use bleach (hypochlorite) as the primary quenching agent for all isocyanides immediately, as it can sometimes form toxic isocyanates or react violently. Acidic hydrolysis is the preferred quenching method for isocyanides.

Decontamination & Quenching Workflow

The most reliable method to destroy the isocyanide functionality is acid-catalyzed hydrolysis, converting it to the corresponding formamide and amine, which are significantly less odorous.

Quenching Solution: 20% Acetic Acid in Methanol or 1M HCl.

Figure 1: Decontamination workflow for isocyanide-contaminated glassware.

Application 1: The Ugi 4-Component Reaction (U-4CR)

The Ugi reaction is the primary application for 3-Methylbenzylisocyanide, reacting with an amine, an aldehyde, and a carboxylic acid to form an

Mechanism Insight: The reaction proceeds via the formation of an imine (Schiff base), followed by protonation, isocyanide addition (nitrilium ion formation), and finally the Mumm rearrangement.

-

Critical Variable: Concentration. High concentration (0.5M – 1.0M) favors the bimolecular addition steps over side reactions.

-

Solvent Choice: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). TFE often accelerates the reaction due to its hydrogen-bond donating ability, stabilizing the polar transition states.

Experimental Protocol

Target: Synthesis of N-cyclohexyl-N-(2-(3-methylbenzylamino)-2-oxo-1-phenylethyl)benzamide derivative.

Reagents:

-

Benzaldehyde (1.0 equiv)

-

Cyclohexylamine (1.0 equiv)

-

Benzoic acid (1.0 equiv)

-

3-Methylbenzylisocyanide (1.0 equiv)

-

Solvent: Methanol (anhydrous)

Step-by-Step Procedure:

-

Imine Pre-formation (Recommended):

-

In a screw-cap vial equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 mmol) in 1.0 mL of anhydrous Methanol.

-

Add Cyclohexylamine (1.0 mmol).

-

Expert Note: Stir for 30–60 minutes at room temperature. Pre-forming the imine reduces the formation of Passerini by-products (which occur if the isocyanide/acid reacts with the aldehyde before the amine does).

-

-

Acid Addition:

-

Add Benzoic acid (1.0 mmol) to the stirring imine solution. The mixture may become slightly warm or cloudy as the iminium carboxylate salt forms.

-

-

Isocyanide Addition:

-

Add 3-Methylbenzylisocyanide (1.0 mmol) neat or dissolved in a minimal amount of MeOH.

-

Seal the vial tightly (Teflon-lined cap) to prevent odor leakage and solvent evaporation.

-

-

Reaction:

-

Stir at room temperature for 12–24 hours.

-

Monitoring: TLC (eluent: Hexane/EtOAc) will show the disappearance of the isocyanide (non-polar) and the appearance of the Ugi adduct (more polar).

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator in a hood).

-

Odor Control: The distillate will smell of isocyanide.[2] Treat the waste solvent with the Quenching Solution (see Section 2.2) before disposal.[1][3]

-

Dissolve the residue in EtOAc and wash with 1M HCl (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid), and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Recrystallization (often possible from EtOH/Water) or Flash Column Chromatography.

-

Application 2: The Passerini 3-Component Reaction (P-3CR)

This reaction couples the isocyanide with an aldehyde and a carboxylic acid to form an

Reagents:

-

Aldehyde (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)

-

3-Methylbenzylisocyanide (1.0 equiv)

Protocol:

-

Mix the aldehyde and carboxylic acid in Dichloromethane (DCM) at 0.5M concentration.

-

Add 3-Methylbenzylisocyanide.

-

Stir at Room Temperature for 24 hours.

-

Optimization: If conversion is low, switching to neat conditions (no solvent) often drives the reaction to completion due to the high concentration of reactants.

Data Analysis & Troubleshooting

Solvent Effects on Reaction Efficiency

The choice of solvent dramatically impacts the rate and yield of isocyanide MCRs.

| Solvent | Dielectric Constant | Ugi Yield (%) | Passerini Yield (%) | Notes |

| Methanol | 33 | 85–95 | 40–50 | Best for Ugi; H-bonding promotes imine formation. |

| TFE | 27 | 90–98 | 60–70 | Accelerates reaction; stabilizes ionic intermediates. |

| DCM | 9 | 30–50 | 80–90 | Best for Passerini; non-polar environment suppresses ionic side-reactions. |

| Water | 80 | 60–80 | < 20 | "On-water" reactions possible but solubility is often an issue for benzyl derivatives. |

Mechanistic Workflow (Ugi Reaction)

Figure 2: Mechanistic pathway of the Ugi 4-Component Reaction.

References

-

Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.

-

El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron.

-

Columbia University EH&S. (n.d.). SOP for Stench Chemicals. Columbia University Research Safety.

-

Organic Chemistry Portal. (n.d.). Ugi Reaction.

-

Organic Chemistry Portal. (n.d.). Passerini Reaction.

Sources

Scale-up synthesis of 3-Methylbenzylisocyanide for laboratory use

Application Note: Scale-Up Synthesis of 3-Methylbenzylisocyanide

Executive Summary

This guide details the scalable synthesis of 3-Methylbenzylisocyanide (CAS: Analogous to 100-81-2 precursor), a critical C1 building block for multicomponent reactions (Ugi, Passerini) and heterocycle synthesis. While commercial sources exist, they are often expensive or chemically unstable upon long-term storage.

This protocol utilizes a robust two-step sequence :

-

Formylation of 3-methylbenzylamine using ethyl formate (Green Chemistry approach).

-

Dehydration of the resulting formamide using Phosphorus Oxychloride (

) and Triethylamine (

Key Advantages of this Protocol:

-

Scalability: Optimized for 50–100 g batches.

-

Atom Economy: Uses ethyl formate to avoid acidic byproducts in Step 1.

-

Safety: Includes a dedicated "Odor Containment & Quenching" strategy specific to isocyanides.

Safety & Handling: The "Stench" Protocol

Isocyanides possess a vile, penetrating odor that can desensitize the olfactory nerve and adhere to clothing/skin for days.

Mandatory Engineering Controls:

-

Fume Hood: All operations must occur in a hood with >100 fpm face velocity.

-

Double-Gloving: Nitrile over laminate barrier gloves.

-

Glassware Decontamination Station: Prepare a "Kill Bath" before starting Step 2.

-

Composition: 10% Aqueous HCl (Hydrolyzes isocyanide back to formamide/amine) OR 5% Sodium Hypochlorite (Bleach). Recommendation: Use dilute HCl for chemical neutralization, followed by a bleach rinse for odor control.

-

Retrosynthetic Analysis & Workflow

The synthesis relies on the dehydration of a formamide intermediate.[1][2][3][4] The 3-methyl substitution on the aromatic ring is stable and does not interfere with the dehydration mechanism.

Figure 1: Synthetic route highlighting the dehydration strategy.

Experimental Protocol

Step 1: Synthesis of N-(3-methylbenzyl)formamide

Rationale: Ethyl formate is used as both reagent and solvent. Unlike acetic formic anhydride, it produces only ethanol as a byproduct, simplifying purification to a simple evaporation.

Reagents:

-

3-Methylbenzylamine (1.0 equiv)

-

Ethyl Formate (5.0 equiv - excess acts as solvent)

Procedure:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 3-Methylbenzylamine. Add Ethyl Formate in one portion.

-

Reaction: Heat the mixture to reflux (approx. 54°C internal temp) for 12–16 hours.

-

Self-Validation: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear; a less polar amide spot (UV active) appears.

-

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethyl formate and ethanol byproduct.

-

Purification: The residue is typically a pure, viscous oil or low-melting solid sufficient for the next step. If purity is <95% by NMR, perform a short silica plug filtration (100% EtOAc).

Yield Expectation: 90–98%

Step 2: Dehydration to 3-Methylbenzylisocyanide

Rationale: The combination of

Reagents:

-

N-(3-methylbenzyl)formamide (1.0 equiv, from Step 1)

-

Phosphorus Oxychloride (

) (1.1 equiv) -

Triethylamine (

) (3.0 equiv)[5] -

Dichloromethane (DCM) (Concentration: 0.5 M)

Protocol:

-

Preparation: In a 3-neck RBF under Nitrogen atmosphere, dissolve the Formamide (Step 1 product) and Triethylamine in anhydrous DCM. Cool the solution to -5°C to 0°C (Ice/Salt bath).

-

Critical Control Point: Efficient stirring is vital. The reaction becomes a thick slurry of ammonium salts.

-

-

Reagent Addition: Add

dropwise via a pressure-equalizing addition funnel over 30–45 minutes.-

Exotherm Alert: Maintain internal temperature < 5°C. Rapid addition leads to charring and lower yields.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 30 minutes.

-

Self-Validation: The reaction usually turns a light brown/orange. Dark black indicates overheating.

-

-

Quenching (The Dangerous Step):

-

Cool the mixture back to 0°C.

-

Slowly add a saturated solution of

(Sodium Carbonate) or -

Note:

evolution will be vigorous. Add slowly to prevent foam-over. Stir for 30 mins to hydrolyze excess

-

-

Extraction: Separate phases. Extract the aqueous layer 2x with DCM.

-

Washing: Wash combined organics with water (1x) and brine (1x). Dry over

. -

Concentration: Filter and concentrate on a Rotavap. Do not overheat (>40°C) as isocyanides are thermally sensitive.

Purification:

-

Preferred: Flash Column Chromatography (SiO2). Elute with 5-10% EtOAc in Hexanes. The isocyanide moves rapidly (

). -

Alternative (Scale >50g): Vacuum distillation. (Est. bp: 100–110°C @ 10 mmHg). Warning: Distilling isocyanides concentrates the odor. Use a cold trap filled with liquid nitrogen.[4]

Yield Expectation: 75–85%

Analytical Validation

| Analytical Method | Expected Signal | Interpretation |

| FT-IR | 2150 cm⁻¹ (Strong, Sharp) | Characteristic |

| ¹H NMR (CDCl₃) | ~4.60 ppm (s, 2H) | Benzylic |

| ¹H NMR (CDCl₃) | ~2.35 ppm (s, 3H) | Methyl group on the aromatic ring. |

| ¹³C NMR | ~158 ppm (t) | The Isocyanide carbon exhibits a characteristic triplet ( |

Process Flow & Scale-Up Diagram

Figure 2: Operational workflow for the 100g scale-up batch.

Troubleshooting & Optimization

-

Low Yield in Step 2: Often caused by incomplete dehydration or hydrolysis during the quench. Ensure the quench pH is basic (pH 8–9). If the mixture becomes acidic, the isocyanide hydrolyzes back to the formamide.

-

Dark Product: Indicates polymerization.[7] Keep the rotavap bath <40°C. Store the final product at 4°C or -20°C.

-

Emulsions: During extraction, the formation of triethylamine salts can cause emulsions. Filter the biphasic mixture through a Celite pad if separation is slow.

References

-

Ugi, I., et al. "Isocyanides: Chemistry and Applications." Angewandte Chemie International Edition, 1965. Link (Foundational Review).

-